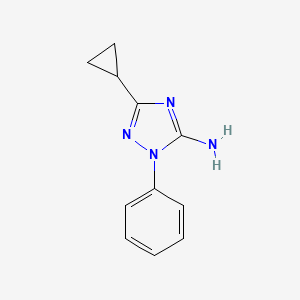![molecular formula C9H6F3NOS B13036241 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole core with a methyl group at the 2-position and a trifluoromethoxy group at the 7-position, making it a unique and potentially valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the methyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can form the benzothiazole ring, which can then be functionalized with methyl and trifluoromethoxy groups using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethoxy group, which may result in different biological activities and chemical properties.
7-(Trifluoromethoxy)benzothiazole: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.
2-Chloro-6-(trifluoromethoxy)benzothiazole: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups can enhance its lipophilicity, stability, and ability to interact with various molecular targets .
Properties
Molecular Formula |
C9H6F3NOS |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NOS/c1-5-13-6-3-2-4-7(8(6)15-5)14-9(10,11)12/h2-4H,1H3 |
InChI Key |
DPSVYFPJXVIDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


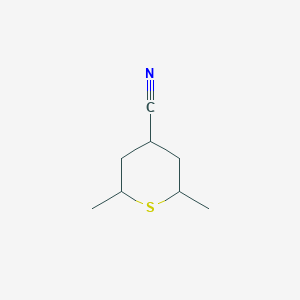
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)

![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
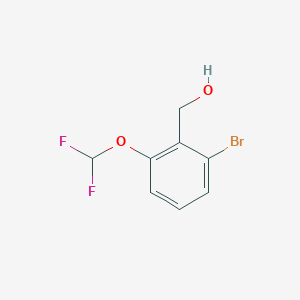
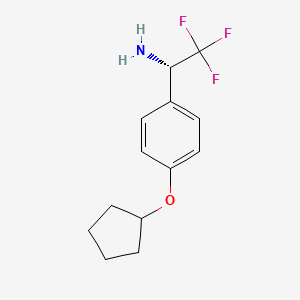


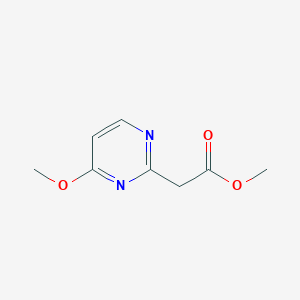
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)

![Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13036220.png)
![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
